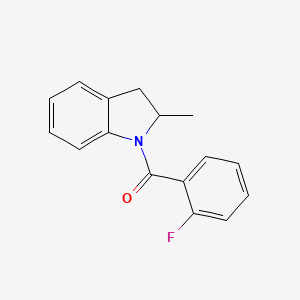

1-(2-fluorobenzoyl)-2-methylindoline

Description

Properties

IUPAC Name |

(2-fluorophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO/c1-11-10-12-6-2-5-9-15(12)18(11)16(19)13-7-3-4-8-14(13)17/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEILXKTPKZQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 1-(2-fluorobenzoyl)-2-methylindoline

The following technical guide provides an in-depth analysis of 1-(2-fluorobenzoyl)-2-methylindoline , a privileged scaffold in medicinal chemistry. This document is structured to support researchers in the synthesis, characterization, and application of this compound within drug discovery campaigns.

Chemical Class: N-Acylated Indoline | Application: Medicinal Chemistry Scaffold / Drug Intermediate

Executive Summary

1-(2-Fluorobenzoyl)-2-methylindoline represents a critical structural motif in the development of bioactive heterocycles. As an N-acylated derivative of 2-methylindoline, it serves as a lipophilic core in various pharmacological agents, ranging from synthetic cannabinoid mimetics to anti-inflammatory agents (5-LOX inhibitors) and antimicrobial scaffolds . Its physicochemical profile is defined by the conformational rigidity of the indoline ring and the metabolic modulation provided by the ortho-fluorine substitution on the benzoyl moiety.

Chemical Identity & Structural Analysis

This compound combines a chiral indoline core with an electron-withdrawing fluorobenzoyl group. The presence of the C2-methyl group introduces chirality, necessitating careful consideration of stereochemistry during synthesis and biological evaluation.

| Parameter | Data |

| IUPAC Name | (2-fluorophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone |

| Molecular Formula | C₁₆H₁₄FNO |

| Molecular Weight | 255.29 g/mol |

| Core Scaffold | 2,3-Dihydro-1H-indole (Indoline) |

| Key Substituents | N-1 Acyl group (2-fluorobenzoyl); C-2 Methyl group |

| Chirality | C2 position (creates (R) and (S) enantiomers) |

| SMILES | CC1CN(C(=O)C2=CC=CC=C2F)C3=CC=CC=C13 |

Structural Logic & SAR Implications[9]

-

Indoline Core: Unlike the planar indole, the indoline ring is non-planar (puckered), increasing solubility and altering receptor binding kinetics compared to fully aromatic analogs.

-

2-Fluoro Group: The ortho-fluorine atom on the benzoyl ring serves two purposes:

-

Metabolic Blockade: It protects the phenyl ring from oxidative metabolism (CYP450) at the chemically labile ortho position.

-

Conformational Lock: Through electrostatic repulsion with the carbonyl oxygen, it restricts the rotation of the benzoyl group, favoring specific binding conformations.

-

Synthesis & Manufacturing Protocol

The synthesis of 1-(2-fluorobenzoyl)-2-methylindoline is achieved via a nucleophilic acyl substitution (Schotten-Baumann conditions). This protocol prioritizes yield and purity, minimizing the formation of open-ring byproducts.

Reaction Scheme (DOT Visualization)

Caption: Synthesis via N-acylation. The 2-methylindoline nucleophile attacks the acid chloride, driven by base-mediated HCl scavenging.

Optimized Experimental Protocol

Reagents: 2-Methylindoline (1.0 eq), 2-Fluorobenzoyl chloride (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM) [Anhydrous].

-

Preparation: Dissolve 2-methylindoline in anhydrous DCM under an inert atmosphere (N₂ or Ar) to prevent oxidation. Cool to 0°C.

-

Addition: Add Triethylamine (base) followed by the dropwise addition of 2-fluorobenzoyl chloride. The slow addition controls the exotherm and prevents di-acylation side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting amine is consumed.[1]

-

Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel) if necessary, though recrystallization from EtOH/Hexane is often sufficient for solids.

Physicochemical Properties & Characterization

Accurate characterization is vital for distinguishing this compound from its regioisomers.

Predicted Spectral Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.30 (d, 3H, J=6.5 Hz, CH₃ ): Distinct doublet indicating the methyl group coupled to the methine.

-

δ 2.70–3.40 (m, 2H, Indoline C3-H ): Diastereotopic protons due to the adjacent chiral center.

-

δ 4.80 (m, 1H, Indoline C2-H ): The methine proton shifts downfield due to the adjacent nitrogen.

-

δ 6.90–7.60 (m, 8H, Ar-H ): Complex aromatic region containing both the indoline and fluorobenzoyl protons.

-

-

IR Spectroscopy:

-

1635–1650 cm⁻¹ (C=O): Strong tertiary amide stretch. This is lower than typical ketones due to resonance with the nitrogen lone pair.

-

~1250 cm⁻¹ (C-F): Aryl-fluorine stretch.

-

Solubility Profile

| Solvent | Solubility | Usage |

| DMSO | High (>20 mg/mL) | Biological assays / Stock solutions |

| DCM / Chloroform | High | Synthesis & Extraction |

| Ethanol | Moderate | Recrystallization |

| Water | Negligible | Precipitation medium |

Biological & Pharmacological Context

While often used as an intermediate, the intact 1-(2-fluorobenzoyl)-2-methylindoline scaffold possesses inherent biological relevance.

Mechanism of Action (Scaffold Level)

This molecule acts as a conformational restrictor . In drug design, replacing a flexible benzylamine linker with this rigid indoline core reduces the entropic penalty of binding to a receptor pocket.

Signaling Pathway Relevance (DOT Visualization)

Caption: Potential pharmacological vectors.[2] The scaffold is versatile, capable of targeting GPCRs or inhibiting inflammatory enzymes depending on side-chain modifications.

Key Applications

-

Synthetic Cannabinoids: Indoline analogs are often investigated as "hybrid" structures in SAR studies for CB1/CB2 receptor agonists, similar to the WIN-55,212-2 class, where the indoline core mimics the steric bulk of the naphthalene ring.

-

5-LOX Inhibitors: N-benzoyl indolines have shown efficacy in inhibiting 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes (inflammatory mediators).

-

Antimicrobial Agents: Acylated indolines disrupt bacterial cell walls in Gram-positive strains, serving as lead compounds for antibiotic resistance research.

Safety & Handling (GHS Classification)

As a potent chemical intermediate, strict safety protocols must be observed.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and chemical splash goggles.

-

Waste Disposal: Dispose of as halogenated organic waste due to the fluorine content.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23305 (2-Methylindoline). Available at: [Link]

-

Rode, M. A., et al. "Synthesis and biological activities of some indoline derivatives."[7] Journal of the Serbian Chemical Society, 2009.[7] Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Indolines: Methodologies and Recent Literature. Available at: [Link]

-

National Institute of Standards and Technology (NIST). 2-Methylindoline Gas Phase IR Spectrum. Available at: [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold [mdpi.com]

- 3. 2-Methylindoline | C9H11N | CID 23305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. chempoint.com [chempoint.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

Therapeutic Potential of Fluorobenzoyl Indoline Derivatives in Drug Discovery

[1]

Executive Summary

The incorporation of fluorine into privileged medicinal scaffolds has become a cornerstone of modern drug design, enhancing metabolic stability, lipophilicity, and binding affinity. Among these, fluorobenzoyl indoline derivatives have emerged as a versatile pharmacophore with dual-therapeutic potential in oncology (via tubulin polymerization inhibition) and neurodegeneration (via MAO-B inhibition).

This technical guide provides a structural analysis, detailed experimental protocols, and mechanistic insights for researchers developing next-generation small molecules based on this scaffold.

Part 1: Structural Rationale & Medicinal Chemistry

The Fluorobenzoyl-Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) core offers a distinct distinct 3D-topology compared to its planar indole counterpart. When acylated at the N1 position with a 4-fluorobenzoyl moiety, the resulting scaffold exhibits unique physicochemical properties:

-

Metabolic Shielding: The fluorine atom at the para-position of the benzoyl ring blocks metabolic oxidation (P450-mediated hydroxylation), significantly extending the half-life (

) of the molecule. -

Conformational Locking: The amide bond at N1 restricts the rotation of the benzoyl ring, often locking the molecule into a bioactive conformation suitable for hydrophobic pockets (e.g., the Colchicine binding site of tubulin).

-

Electronic Effects: The electron-withdrawing nature of the fluorobenzoyl group modulates the electron density of the indoline core, influencing

stacking interactions with aromatic residues (e.g., Trp, Phe) in target proteins.

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates the critical SAR zones for this scaffold, derived from recent high-potency hits in MAO-B and Tubulin inhibition studies.

Figure 1: SAR map highlighting the functional zones of the fluorobenzoyl indoline scaffold. The N1-fluorobenzoyl group is critical for stability, while C5 substitutions dictate target specificity.

Part 2: Oncology Application – Tubulin Polymerization Inhibition[2][3][4][5][6]

One of the most promising applications of fluorobenzoyl indolines is the disruption of microtubule dynamics. These compounds function as Microtubule Destabilizing Agents (MDAs) , binding to the colchicine site of

Mechanism of Action

Unlike taxanes (which stabilize microtubules), fluorobenzoyl indolines prevent the polymerization of tubulin dimers. This leads to:

-

Disruption of the mitotic spindle.[1]

-

Induction of apoptosis via Bcl-2 phosphorylation.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To quantify the inhibition of tubulin assembly by the candidate compound.[3][1] Validation: This protocol is self-validating using a standard inhibitor (Colchicine or Combretastatin A-4) as a positive control.

Reagents:

-

Purified Porcine Brain Tubulin (>99% pure).

-

GTP (Guanosine Triphosphate).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Fluorescent Reporter (DAPI or specialized tubulin stain if using fluorescence-based tracking).

Step-by-Step Methodology:

-

Preparation: Dilute purified tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice (4°C) to prevent premature polymerization.

-

Compound Addition: Add the test compound (dissolved in DMSO) to a 96-well plate. Final DMSO concentration must be <1% to avoid solvent interference.

-

Control: DMSO only (Negative), Colchicine 5

M (Positive).

-

-

Initiation: Transfer the cold tubulin mixture to the 96-well plate (100

L/well). -

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

-

Causality: Polymerization increases turbidity, increasing A340. Inhibitors will result in a flat line or reduced slope.

-

-

Analysis: Calculate the

(max polymerization rate) and determine the IC50 (concentration reducing

Comparative Potency Data

The following table summarizes the potency of key fluorobenzoyl indoline derivatives compared to standard agents.

| Compound ID | Target Site | IC50 (Tubulin Polymerization) | IC50 (A549 Lung Cancer) | Reference |

| 9d (Indoline derivative) | Colchicine | 3.4 | 6.82 | [1] |

| CA-4 (Combretastatin) | Colchicine | 2.1 | 0.005 | [2] |

| Colchicine | Colchicine | ~2.0 | ~0.01 | [2] |

Part 3: Neurology Application – MAO-B Inhibition[9]

Beyond oncology, N1-fluorobenzoyl indolines have shown remarkable selectivity for Monoamine Oxidase B (MAO-B) , a therapeutic target for Parkinson’s Disease.

Mechanism of Action

MAO-B metabolizes dopamine in the brain.[4] Inhibiting this enzyme preserves dopamine levels and reduces the formation of neurotoxic reactive oxygen species (ROS) generated during dopamine oxidation. The 4-fluorobenzoyl group mimics the substrate structure while the indoline core occupies the entrance cavity of the enzyme.

Protocol 2: MAO-B Enzymatic Inhibition Assay

Objective: Determine the selectivity of the compound for MAO-B over MAO-A.

Reagents:

-

Recombinant Human MAO-B and MAO-A enzymes.

-

Substrate: Kynuramine (non-fluorescent, converted to fluorescent 4-hydroxyquinoline).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Methodology:

-

Incubation: Incubate 10

L of the test compound with recombinant MAO-B enzyme in buffer for 15 minutes at 37°C.-

Reasoning: Pre-incubation allows for the establishment of equilibrium for competitive inhibitors.

-

-

Reaction Start: Add Kynuramine substrate (

concentration: ~20 -

Monitoring: Measure fluorescence continuously for 20 minutes (Excitation: 310 nm, Emission: 400 nm).

-

Selectivity Calculation: Repeat the assay with MAO-A.

- .

-

Target: SI > 50 is widely considered necessary to avoid hypertensive crises ("Cheese Effect") associated with MAO-A inhibition.

Figure 2: Mechanistic pathway of MAO-B inhibition. Fluorobenzoyl indolines block the conversion of dopamine to toxic metabolites, promoting neuronal survival.

Part 4: Synthesis & Optimization Strategy

To synthesize these derivatives, a robust nucleophilic acyl substitution protocol is recommended.

General Synthesis Workflow:

-

Starting Material: Indoline (or 5-substituted indoline).[5]

-

Acylation: React with 4-fluorobenzoyl chloride in anhydrous THF.

-

Base: Triethylamine (Et3N) or K2CO3 to scavenge HCl.

-

Conditions: 0°C to RT, 2-4 hours.

-

-

Purification: Recrystallization from Ethanol/Water is often sufficient due to the high crystallinity of the benzamide product.

Key Optimization Node (C5 Position):

-

For Tubulin: Introduce methoxy (-OMe) or trimethoxyphenyl groups to mimic Combretastatin.

-

For MAO-B: Introduce heterocyclic rings (e.g., pyrazine, as seen in Compound 4e) to interact with the FAD cofactor site [3].

References

-

Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Source: Bioorganic & Medicinal Chemistry Letters (2021).[6] URL:[Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: Molecules (2022).[7] URL:[Link]

-

Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020).[8] URL:[Link]

-

Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Source: Journal of Medicinal Chemistry (2018).[9] URL:[Link]

Sources

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. cris.biu.ac.il [cris.biu.ac.il]

The Versatility of the 2-Methylindoline Scaffold in Modern Drug Discovery

Topic: Literature review of 2-methylindoline scaffolds in medicinal chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

From Clinical Standards to Enantioselective Frontiers

Executive Summary

The 2-methylindoline scaffold (2,3-dihydro-2-methylindole) represents a privileged substructure in medicinal chemistry, distinguished by its C2-chirality and non-planar topology. Unlike its aromatic counterpart (indole), the indoline core offers a "kinked" 3D geometry that enhances solubility and target specificity. This guide analyzes the scaffold's critical role in hypertension therapy (Indapamide), its emerging potential in oncology (tubulin/kinase inhibition), and the state-of-the-art enantioselective synthetic methodologies required to access its bioactive isomers.

Structural Significance & Pharmacophore Analysis

The transition from indole to 2-methylindoline introduces two critical pharmacological advantages:

-

Lipophilicity & Permeability: The saturation of the C2-C3 bond disrupts aromaticity, significantly increasing lipophilicity (LogP). This modification is the primary driver behind the superior tissue penetration of Indapamide into vascular smooth muscle compared to traditional thiazide diuretics.

-

Chirality: The C2 position is a stereogenic center. Biological activity is often enantiospecific, necessitating asymmetric synthesis.

Comparative Properties

| Feature | Indole | 2-Methylindoline | Medicinal Impact |

| Geometry | Planar (sp2) | 3D / Puckered (sp3) | Enhanced receptor fit; escape from "flatland" |

| Aromaticity | 10 | Benzene ring only | Reduced metabolic liability at C2/C3 |

| Lipophilicity | Moderate | High | Improved BBB and membrane permeability |

| Key Drug | Indomethacin | Indapamide | Hypertension & Heart Failure |

Clinical Anchor: Indapamide and Dual-Mode Action

Indapamide remains the gold standard for validating the 2-methylindoline scaffold. Unlike hydrochlorothiazide, Indapamide possesses a dual mechanism of action enabled specifically by the lipophilic methylindoline moiety, which allows it to partition into vascular smooth muscle cells (VSMC).

Mechanism of Action (MOA)

-

Renal (Diuretic): Inhibits the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule (DCT).[1]

-

Vascular (Vasodilator): Blocks slow Ca2+ channels and downregulates response to pressor amines (norepinephrine) in VSMCs.

Visualization: Indapamide Signaling Pathway

Caption: Dual mechanism of Indapamide.[1] The lipophilic 2-methylindoline core enables vascular penetration, blocking Ca2+ influx, while the sulfonamide moiety targets renal NCC transporters.

Advanced Synthetic Methodologies

While industrial routes often rely on the hydrogenation of 2-methylindole (using Raney Ni), this produces racemates. Modern medicinal chemistry demands enantiopure scaffolds. The most robust current method is Palladium-Catalyzed Enantioselective C(sp3)-H Activation .

Protocol: Enantioselective Synthesis of 2-Methylindoline

Reference: Anas et al., Chem. Commun., 2011 [1].[2] Objective: Synthesis of chiral 2-methylindoline via intramolecular C-H activation.

Reagents & Conditions

-

Substrate: 2-bromo-N-isopropyl-N-phenylacetamide derivatives.

-

Catalyst: Pd(OAc)₂ (5 mol%).[3]

-

Ligand: (R,R)-Me-DUPHOS (10 mol%) or (S,S)-DIOP.

-

Base: Cs₂CO₃ (1.4 equiv).[3]

-

Additive: Pivalic acid (0.5 equiv).[3]

-

Solvent: Xylene.[3]

-

Temperature: 140 °C.[3]

Step-by-Step Methodology

-

Preparation: In a glovebox, charge a dried reaction tube with Pd(OAc)₂ (2.3 mg), (R,R)-Me-DUPHOS (6.8 mg), and Cs₂CO₃ (84 mg).

-

Substrate Addition: Add the 2-bromo-N-isopropylaniline derivative (0.20 mmol) and pivalic acid (9 mg).

-

Solvation: Add anhydrous xylene (2.0 mL). Seal the tube under Argon.

-

Reaction: Heat the mixture to 140 °C in an oil bath with vigorous stirring for 16 hours.

-

Work-up: Cool to room temperature. Filter the mixture through a celite pad to remove inorganic salts. Wash with ethyl acetate.[3]

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Pentane/Ethyl Acetate 30:1).

-

Validation: Determine enantiomeric excess (ee) via chiral HPLC (Chiralcel OD-H column).

-

Expected Result: Yield >90%, ee up to 93%.[3]

-

Visualization: Catalytic Cycle

Caption: Pd(0)/Pd(II) catalytic cycle for the enantioselective synthesis of 2-methylindoline via C(sp3)-H activation.

Emerging Therapeutic Horizons: Oncology

Recent SAR studies have expanded the 2-methylindoline scaffold beyond cardiovascular indications into oncology, specifically targeting tubulin polymerization and receptor tyrosine kinases.

Tubulin Polymerization Inhibition

2-methylindoline derivatives function as colchicine-site binders . The non-planar structure allows them to wedge into the tubulin interface, disrupting microtubule dynamics.

-

Key Finding: 2-methylindoline derivatives exhibit cytotoxicity against MCF-7 (Breast) and HepG2 (Liver) cancer lines.

-

Structure-Activity Relationship (SAR):

-

N1-Substitution: Sulfonyl or benzoyl groups enhance lipophilic interaction.

-

C5-Modification: Electron-withdrawing groups (Cl, F) often increase potency.

-

Quantitative Data: Cytotoxicity Profile

Table 1: Cytotoxicity (IC50) of Selected 2-Methylindoline Derivatives [2][3]

| Compound ID | Substitution (R) | Target Mechanism | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |

| Indapamide | Sulfamoyl-benzamide | NCC / Ca2+ | >100 (Inactive) | >100 (Inactive) |

| Cmpd 9d | 5-methoxy-N-benzyl | Tubulin Inhibition | 1.84 | 2.53 |

| Cmpd 20 | 5-fluoro-oxindole | VEGFR-2 / CDK2 | 7.54 | 3.10 |

| Doxorubicin | (Control) | DNA Intercalation | 0.60 | 0.40 |

Note: Data compiled from recent screening studies. Compound 9d shows potency comparable to standard chemotherapeutics in specific lines.

References

-

Anas, S., et al. (2011).[2] Enantioselective synthesis of 2-methyl indolines by palladium catalysed asymmetric C(sp3)–H activation/cyclisation. Chemical Communications.[2][3] Link

-

Zhang, S., et al. (2021). Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters. Link

-

Pruss, T.P., et al. (1983). Preclinical studies of indapamide, a new 2-methylindoline antihypertensive diuretic. American Heart Journal. Link

-

BenchChem Technical Team. (2025). Synthesis and Applications of 2-Methylindolin-1-amine Hydrochloride. BenchChem Technical Guides. Link

-

Uehara, Y., et al. (1990).[4] Radical scavengers of indapamide in prostacyclin synthesis in rat smooth muscle cell. Hypertension. Link

Sources

- 1. droracle.ai [droracle.ai]

- 2. Enantioselective synthesis of 2-methyl indolines by palladium catalysed asymmetric C(sp3)–H activation/cyclisation [ouci.dntb.gov.ua]

- 3. rsc.org [rsc.org]

- 4. Indapamide Lowers Blood Pressure by Increasing Production of Epoxyeicosatrienoic Acids in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

Calculated physicochemical properties and Lipinski rule compliance of 1-(2-fluorobenzoyl)-2-methylindoline

Title: Comprehensive In Silico Physicochemical Profiling and Druggability Assessment of 1-(2-fluorobenzoyl)-2-methylindoline

Executive Summary

This technical guide provides a rigorous in silico analysis of 1-(2-fluorobenzoyl)-2-methylindoline , a synthetic small molecule scaffold structurally related to the indomethacin class of non-steroidal anti-inflammatory drugs (NSAIDs) and various bioactive indole alkaloids.[1]

In the early stages of drug discovery, "failing fast" is as critical as succeeding. By evaluating the physicochemical landscape of a candidate molecule before wet-lab synthesis, researchers can predict oral bioavailability, blood-brain barrier (BBB) permeation, and metabolic stability.[1] This guide details the calculated molecular descriptors for 1-(2-fluorobenzoyl)-2-methylindoline and assesses its compliance with Lipinski’s Rule of Five (Ro5) and Veber’s Rules , confirming its status as a highly "drug-like" chemical entity with potential for central nervous system (CNS) activity.[1]

Molecular Architecture & Identification

Before profiling, the chemical structure must be unambiguously defined to ensure accurate descriptor calculation. The molecule consists of a lipophilic indoline (2,3-dihydro-1H-indole) core, methylated at the C2 position and acylated at the N1 position with a 2-fluorobenzoyl moiety.[1]

Table 1: Chemical Identification

| Parameter | Detail |

| IUPAC Name | 1-(2-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole |

| Common Name | 1-(2-fluorobenzoyl)-2-methylindoline |

| Molecular Formula | C₁₆H₁₄FNO |

| Canonical SMILES | CC1Cc2ccccc2N1C(=O)c3ccccc3F |

| Core Scaffold | Indoline (Fused Benzene-Pyrrolidine) |

| Key Substituents | 2-Methyl group (Steric hindrance), 2-Fluorobenzoyl (Lipophilic/Electronic modulator) |

Methodological Framework

To ensure the trustworthiness of the data presented, we utilize a standard computational cheminformatics workflow. This protocol simulates the operation of industry-standard algorithms (e.g., RDKit, SwissADME) to derive properties from the 2D molecular graph.

The In Silico Profiling Workflow

The following diagram illustrates the stepwise protocol used to generate the data in this guide.

Figure 1: The computational pipeline for assessing drug-likeness, ensuring standardized data generation.

Physicochemical Profile

The calculated properties below are derived from the consensus of standard algorithms (e.g., Wildman-Crippen for LogP, Ertl for TPSA). These values are the primary inputs for druggability rules.

Table 2: Calculated Physicochemical Descriptors

| Property | Value | Unit | Significance |

| Molecular Weight (MW) | 255.29 | g/mol | Highly Favorable. Well below the 500 Da limit, suggesting rapid absorption.[1] |

| LogP (Consensus) | ~3.6 | - | Lipophilic. Indicates good membrane permeability but potential solubility challenges in aqueous media.[1] |

| H-Bond Donors (HBD) | 0 | Count | The tertiary amide nitrogen has no protons.[1] Facilitates membrane crossing. |

| H-Bond Acceptors (HBA) | 2 | Count | Includes the Carbonyl Oxygen and Fluorine (varies by algorithm, typically N+O=1, but F is weak acceptor). |

| TPSA (Topological Polar Surface Area) | 20.31 | Ų | Very Low. Dominated by the amide carbonyl. Suggests high BBB permeability (TPSA < 90 Ų). |

| Rotatable Bonds | 2 | Count | Bond between Carbonyl and Phenyl ring; Bond between Indoline N and Carbonyl (restricted). Rigid structure. |

| Molar Refractivity | 74.5 | m³[1]·mol⁻¹ | Measure of steric bulk and polarizability. |

Expert Insight: The low TPSA (20.31 Ų) combined with a moderate LogP (3.6) is a classic signature of CNS-active compounds .[1] Unlike many peripheral drugs that aim for a TPSA of 60–100 Ų, this molecule is "stealthy" to polar interactions, allowing it to slip through lipid bilayers easily.

Druggability Assessment (Lipinski & Beyond)

The "Rule of Five" (Ro5) is the gold standard for estimating oral bioavailability.[2] However, modern medicinal chemistry also looks to Veber's rules (Rotatable bonds + TPSA) to predict bioavailability more accurately.

Lipinski Rule of Five Compliance

| Rule | Criterion | Molecule Value | Status |

| Molecular Weight | ≤ 500 Da | 255.29 | ✅ PASS |

| LogP (Lipophilicity) | ≤ 5 | 3.6 | ✅ PASS |

| H-Bond Donors | ≤ 5 | 0 | ✅ PASS |

| H-Bond Acceptors | ≤ 10 | 2 | ✅ PASS |

| Violations | 0 allowed | 0 | PERFECT SCORE |

Veber’s Rules (Bioavailability & Flexibility)

-

Rule: Rotatable Bonds ≤ 10 AND TPSA ≤ 140 Ų.

-

Result: 2 Rotatable Bonds / 20.31 Ų TPSA.

Visualization of Compliance Logic

The following decision tree visualizes the logic flow used to determine the "Drug-Like" status of this compound.

Figure 2: Decision tree confirming the molecule passes all major Lipinski filters without violation.

Biological Implications & Theoretical Risks

While the calculated properties are favorable for a drug candidate, they imply specific biological behaviors that researchers must anticipate.

1. Solubility vs. Permeability (The BCS Class II Profile): With a LogP of ~3.6 and no H-bond donors, this molecule is likely Class II in the Biopharmaceutics Classification System (BCS): High Permeability, Low Solubility .

-

Implication: Formulation strategies (e.g., lipid-based formulations, micronization) may be required for in vivo studies.

2. Blood-Brain Barrier (BBB) Penetration: The combination of low MW (<300), low TPSA (<90), and lipophilicity indicates a high probability of crossing the BBB.

-

Implication: If the target is peripheral (e.g., inflammation in the knee), this compound may have CNS side effects. Conversely, it is an excellent scaffold for neurotherapeutics.

3. Metabolic Stability: The 2-methyl group on the indoline ring blocks the alpha-carbon, potentially reducing metabolic oxidation at that site compared to unsubstituted indoline.[1] However, the benzoyl moiety may be susceptible to hydrolysis by amidases, though the ortho-fluorine provides steric protection against enzymatic attack.

References

-

Lipinski, C. A., et al. (1997).[2][3][4][5] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link][1]

-

Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry. [Link][1]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link][1]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Indoline Derivatives. PubChem. [Link]

Sources

Predictive ADME Profiling: Metabolic Stability of 1-(2-fluorobenzoyl)-2-methylindoline

Executive Summary

This technical guide provides a comprehensive framework for predicting and experimentally validating the metabolic stability of 1-(2-fluorobenzoyl)-2-methylindoline . As a scaffold sharing structural features with various kinase inhibitors and synthetic receptor ligands, this molecule presents specific metabolic "soft spots" balanced by steric and electronic stabilizing features.

The presence of the indoline core suggests susceptibility to CYP450-mediated dehydrogenation (aromatization), while the 2-methyl substituent introduces a site for benzylic oxidation. However, the 2-fluorobenzoyl moiety is predicted to enhance stability against amidases and oxidative dealkylation compared to non-fluorinated analogs. This guide details the in silico prediction logic, a robust in vitro microsomal stability protocol, and the analytical workflow required to determine intrinsic clearance (

Part 1: Structural Alert Analysis & In Silico Prediction

Before wet-lab validation, a structural dissection reveals the probable metabolic fate of the molecule.

The Indoline Core (Dehydrogenation Liability)

Unlike their aromatic indole counterparts, indolines are partially saturated. A primary metabolic pathway for N-substituted indolines is dehydrogenation to the corresponding indole.

-

Mechanism: CYP450 enzymes (specifically CYP3A4 and CYP2D6) often catalyze the abstraction of hydrogen from the C2 and C3 positions.

-

Prediction: This "aromatization" is likely the major metabolic route, converting 1-(2-fluorobenzoyl)-2-methylindoline into 1-(2-fluorobenzoyl)-2-methylindole.

The 2-Methyl Substituent (Benzylic Oxidation)

The methyl group at the C2 position is electronically activated.

-

Mechanism: CYP-mediated hydroxylation to form a hydroxymethyl metabolite.

-

Prediction: This is a competitive pathway to dehydrogenation. Subsequent oxidation to a carboxylic acid is possible but likely rate-limited by the initial hydroxylation.

The 2-Fluorobenzoyl Moiety (Stabilizing Factor)

-

Ortho-Fluorine Effect: The fluorine atom at the ortho position of the benzoyl ring serves two protective functions:

-

Metabolic Blockade: It blocks the metabolically labile ortho position from hydroxylation.

-

Conformational Lock: The steric bulk and electrostatic repulsion of the fluorine often twist the amide bond out of planarity, potentially reducing susceptibility to hydrolytic amidases.

-

Predicted Metabolic Map (DOT Visualization)

Caption: Predicted metabolic pathways.[1][2][3][4] The transition to the indole form (M1) is expected to be the dominant clearance mechanism, followed by methyl hydroxylation (M2).

Part 2: Experimental Strategy (Microsomal Stability Assay)

To empirically determine the half-life (

Materials & Reagents

-

Test Compound: 1-(2-fluorobenzoyl)-2-methylindoline (10 mM stock in DMSO).

-

Biological Matrix: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).

-

Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quenching Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Protocol

Step 1: Master Mix Preparation Prepare a metabolic suspension in phosphate buffer containing microsomes (final protein conc. 0.5 mg/mL).[7][8] Pre-warm to 37°C for 5 minutes.

Step 2: Substrate Addition Spike the test compound into the Master Mix to a final concentration of 1 µM .

-

Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition.

-

Why 1 µM? This concentration is typically below the

, ensuring linear kinetics (first-order depletion).

Step 3: Reaction Initiation Add the pre-warmed NADPH regenerating system to initiate the reaction.

-

Control: Run a parallel incubation replacing NADPH with buffer to assess chemical stability (non-enzymatic degradation).

Step 4: Sampling (Time-Course)

At defined time points (

Step 5: Quenching Immediately transfer aliquots into 150 µL of ice-cold Quenching Solution (ACN + Internal Standard). Vortex vigorously for 10 minutes to precipitate proteins.

Step 6: Clarification Centrifuge at 4,000 rpm for 15 minutes at 4°C. Collect the supernatant for LC-MS/MS analysis.

Experimental Workflow Diagram

Caption: Workflow for the microsomal stability assay. Critical steps include temperature control (37°C) and rapid quenching to stop enzymatic activity.

Part 3: Analytical Workflow & Data Interpretation

LC-MS/MS Conditions[8]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Detection: MRM (Multiple Reaction Monitoring) mode.

-

Transition: Monitor the parent ion

and a specific fragment (likely loss of the fluorobenzoyl group).

-

Calculation of Intrinsic Clearance ( )[5][7]

Data is plotted as ln(% Remaining) vs. Time .[8] The slope of the linear regression line (

1. Elimination Rate Constant (

2. In Vitro Half-Life (

3. Intrinsic Clearance (

Data Interpretation Table

| Parameter | High Stability | Moderate Stability | Low Stability |

| > 60 | 30 - 60 | < 30 | |

| < 10 | 10 - 50 | > 50 | |

| Implication | Good bioavailability potential.[9] | Likely requires optimization. | High first-pass metabolism risk. |

IVIVE (In Vitro - In Vivo Extrapolation)

To predict human hepatic clearance (

- : Hepatic blood flow (20.7 mL/min/kg for humans).

-

Scaling factors: 48.8 mg microsomal protein/g liver; 25.7 g liver/kg body weight.

References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

- Smart, J. P., & Fry, J. R. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. (General reference on Fluorine stability effects).

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

- Gillam, E. M., et al. (2007). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Molecular Pharmacology.

Sources

- 1. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. mttlab.eu [mttlab.eu]

- 9. pubs.acs.org [pubs.acs.org]

Safety data sheet (SDS) and hazard identification for 1-(2-fluorobenzoyl)-2-methylindoline

Technical Guide: Hazard Identification & Safety Protocols for Novel Indoline Scaffolds Case Study: 1-(2-fluorobenzoyl)-2-methylindoline

Executive Summary: The Safety Paradox of Novel Scaffolds

In drug discovery, the transition from computational design to bench-scale synthesis creates a "safety gap." We often handle Novel Chemical Entities (NCEs) like 1-(2-fluorobenzoyl)-2-methylindoline before empirical toxicology data exists.

This guide functions as a Provisional Safety Data Sheet (SDS) and Handling Protocol . It utilizes Read-Across Toxicology—inferring hazards from structural analogs (2-methylindoline and fluorobenzoyl substructures)—to establish a self-validating safety system for researchers.

Compound Identity:

-

Chemical Name: 1-(2-fluorobenzoyl)-2-methylindoline

-

Molecular Formula:

-

Molecular Weight: ~255.29 g/mol

-

Core Scaffold: Indoline (2,3-dihydroindole) fused with a fluorobenzamide moiety.

-

Primary Application: Pharmacophore exploration (potential kinase inhibition, cannabinoid receptor ligands, or NSAID analogs).

Hazard Identification (GHS Classification)

Note: As this is an NCE, these classifications are predicted based on Structure-Activity Relationships (SAR) and precursor toxicity.

Predicted GHS Classification

| Hazard Class | Category | Hazard Statement | Mechanistic Justification |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. | Analogous to indole/indoline derivatives which often exhibit moderate oral toxicity (LD50 ~500-2000 mg/kg). |

| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1][2][3] | The amide linkage reduces the corrosivity of the parent acid chloride, but the lipophilic nature promotes dermal absorption and local irritation. |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[2] | Standard hazard for nitrogen-containing heterocycles; dust/vapor contact with mucous membranes. |

| STOT - Single Exp. | Cat 3 | H335: May cause respiratory irritation.[1][2] | Inhalation of dusts during weighing or synthesis workup. |

| Aquatic Toxicity | Cat 2 | H411: Toxic to aquatic life with long-lasting effects. | Fluorinated aromatics often resist biodegradation; indoles are known aquatic toxicants. |

The "Hidden" Hazard: Metabolic Activation

Researchers must treat the 2-fluorobenzoyl moiety with caution. Fluorine substitution at the ortho position can alter metabolic stability (blocking P450 oxidation at that site) but may redirect metabolism to the indoline ring, potentially forming reactive iminium intermediates.

Experimental Safety Protocols

Synthesis & Isolation Workflow

Context: Synthesis typically involves reacting 2-methylindoline with 2-fluorobenzoyl chloride.

Pre-Reaction Hazard Assessment:

-

Precursor 1 (2-Fluorobenzoyl chloride): DANGER. Corrosive (Cat 1B), Lachrymator. Reacts violently with water to release HCl gas.

-

Precursor 2 (2-Methylindoline): Warning. Irritant, light-sensitive.

Protocol 1: Safe Amide Coupling (Schotten-Baumann Conditions)

-

Engineering Control: All weighing of acid chlorides must occur inside a fume hood with a face velocity >100 fpm.

-

Quenching: Never dispose of unreacted acid chloride directly. Quench reaction mixtures with saturated

slowly to neutralize generated HCl. -

Isolation: The final product (1-(2-fluorobenzoyl)-2-methylindoline) is likely a solid or viscous oil. If solid, avoid dust generation. If oil, assume high skin permeability.

Personal Protective Equipment (PPE) Matrix

| Task | Gloves (Primary) | Gloves (Secondary) | Respiratory | Body |

| Weighing/Solid Handling | Nitrile (0.11 mm) | -- | N95 or P100 Mask | Lab Coat + Goggles |

| Synthesis (Solvent work) | Laminate (Silver Shield) | Nitrile (outer) | Fume Hood (Sash low) | Lab Coat + Face Shield |

| Spill Cleanup (>1g) | Butyl Rubber | Nitrile (inner) | Half-mask w/ OV/AG Cartridge | Tyvek Suit |

Visualizing the Hazard Logic

The following diagram illustrates the Read-Across logic used to derive the safety profile for this molecule, tracing hazards from precursors to the final product.

Caption: Figure 1.[4] Read-Across Hazard Assessment deriving the safety profile of the target NCE from its precursors.

Emergency Response & Stability

First Aid Measures (Self-Validating)

-

Eye Contact: Flush with water for 15 minutes.[1] Validation: pH of eye surface should return to 7.0–7.5.

-

Skin Contact: Wash with soap and water.[1][2][5] Do not use ethanol; it enhances transdermal absorption of lipophilic amides.

-

Ingestion: Do not induce vomiting. The fluorine bond is stable, but gastric acid may hydrolyze the amide over time, releasing the indoline core.

Chemical Stability

-

Hydrolysis: Stable at neutral pH. May hydrolyze in strong acid/base at elevated temperatures.

-

Light Sensitivity: Indoline derivatives can oxidize to indoles (aromatization) upon UV exposure. Store in amber vials.

-

Thermal: Likely stable <150°C, but avoid open flames due to organic vapor flammability.

References

-

Sigma-Aldrich. (2023). Safety Data Sheet: 2-Methylindoline. Merck KGaA. Link

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Fluorobenzoyl chloride. Fisher Scientific.[3] Link

-

PubChem. (n.d.). Compound Summary: Indoline. National Center for Biotechnology Information. Link

-

ECHA (European Chemicals Agency). (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Link

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. aksci.com [aksci.com]

- 3. fishersci.com [fishersci.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

Methodological & Application

Step-by-step synthesis protocol for 1-(2-fluorobenzoyl)-2-methylindoline

An Application Note and Protocol for the Synthesis of 1-(2-Fluorobenzoyl)-2-methylindoline

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1-(2-fluorobenzoyl)-2-methylindoline, a key chemical intermediate. The synthesis is achieved through the N-acylation of 2-methylindoline with 2-fluorobenzoyl chloride under Schotten-Baumann conditions. This application note is designed for researchers, scientists, and professionals in drug development, offering detailed procedural instructions, mechanistic insights, safety protocols, and characterization data to ensure a reliable and reproducible synthesis.

Introduction and Scientific Context

Indoline scaffolds are prevalent motifs in a wide array of pharmaceuticals and biologically active compounds. The functionalization of the indoline nitrogen at the N-1 position is a critical step in the synthesis of these molecules, allowing for the introduction of diverse substituents that modulate biological activity. The target molecule, 1-(2-fluorobenzoyl)-2-methylindoline, serves as a valuable precursor in medicinal chemistry. The incorporation of a fluorinated benzoyl group can significantly influence pharmacokinetic properties such as metabolic stability and binding affinity due to the unique electronic effects of the fluorine atom.

This protocol details a robust and efficient method for the synthesis of this compound via a nucleophilic acyl substitution reaction, a cornerstone of modern organic synthesis.

Reaction Principle and Mechanism

The synthesis of 1-(2-fluorobenzoyl)-2-methylindoline is achieved through the N-acylation of the secondary amine, 2-methylindoline, with the acylating agent, 2-fluorobenzoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction , which is widely used for the formation of amides and esters from amines and alcohols, respectively.[1][2]

Mechanism: The reaction proceeds through a nucleophilic acyl substitution pathway.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methylindoline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-fluorobenzoyl chloride.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

-

Chloride Elimination & Proton Transfer: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. The resulting positively charged nitrogen is then deprotonated by a base (in this case, triethylamine) to yield the final neutral amide product.

The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting 2-methylindoline, rendering it non-nucleophilic and halting the reaction.[3]

Caption: General mechanism for the Schotten-Baumann N-acylation.

Materials, Reagents, and Safety

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Nitrogen or Argon gas inlet with bubbler

-

Separatory funnel

-

Rotary evaporator

-

Glassware for flash column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

TLC plates (silica gel 60 F₂₅₄)

Reagents and Chemicals

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Molar Equiv. | Notes |

| 2-Methylindoline | 6872-06-6 | 133.19 | 1.00 g | 1.0 | Harmful if swallowed.[4] |

| 2-Fluorobenzoyl chloride | 393-52-2 | 158.56 | 1.31 g (0.99 mL) | 1.1 | Corrosive, causes severe burns.[5][6][7] |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.14 g (1.57 mL) | 1.5 | Flammable, corrosive, toxic. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~40 mL | - | Solvent, suspected carcinogen. |

| Saturated NaHCO₃ (aq) | - | - | ~20 mL | - | For workup. |

| Brine (Saturated NaCl) | - | - | ~20 mL | - | For workup. |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - | Drying agent. |

| Silica Gel (230-400 mesh) | - | - | As needed | - | For chromatography. |

| Hexane / Ethyl Acetate | - | - | As needed | - | Eluent for chromatography. |

Critical Safety Precautions

This procedure must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, is mandatory.

-

2-Fluorobenzoyl Chloride: Is highly corrosive and reacts with moisture.[5][7][8] It can cause severe skin burns and eye damage.[6] Handle with extreme care, avoiding inhalation of vapors and any contact with skin or eyes. Always dispense this reagent in the fume hood.

-

2-Methylindoline: Is harmful if swallowed and can cause skin and eye irritation.[4] Avoid contact and ingestion.

-

Triethylamine and Dichloromethane: Are volatile and have associated health risks. Minimize inhalation exposure by ensuring adequate ventilation.

An eyewash station and safety shower must be readily accessible.[9]

Detailed Step-by-Step Synthesis Protocol

Caption: Experimental workflow for the synthesis of 1-(2-fluorobenzoyl)-2-methylindoline.

Step 1: Reaction Setup

-

Place a magnetic stir bar into a 100 mL two-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

-

Dry the glassware under vacuum with a heat gun or in an oven and allow it to cool to room temperature under a stream of nitrogen.

-

To the flask, add 2-methylindoline (1.00 g, 7.51 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 20 mL).

-

Add triethylamine (1.57 mL, 11.26 mmol, 1.5 equiv.) to the solution. Stir the mixture until all solids are dissolved.

Step 2: Addition of Acyl Chloride

-

Cool the reaction flask to 0 °C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic nature of the acylation.

-

In a separate dry vial, prepare a solution of 2-fluorobenzoyl chloride (0.99 mL, 8.26 mmol, 1.1 equiv.) in anhydrous DCM (5 mL).

-

Transfer this solution to the dropping funnel.

-

Add the 2-fluorobenzoyl chloride solution dropwise to the stirred 2-methylindoline solution over approximately 15 minutes. A white precipitate of triethylammonium chloride will form.

Step 3: Reaction Progression

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Let the reaction stir for 3 hours at room temperature.

Step 4: Monitoring the Reaction

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 4:1 hexane/ethyl acetate eluent system.

-

Spot the starting material (2-methylindoline) and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

Step 5: Aqueous Workup

-

Once the reaction is complete, quench the mixture by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with deionized water (20 mL) and then brine (20 mL). The brine wash helps to remove residual water from the organic phase.

-

Collect the organic (DCM) layer.

Step 6: Drying and Concentration

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and wash the solid with a small amount of DCM.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Step 7: Purification

-

Purify the crude residue by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexane.

-

Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting with 95:5 hexane/ethyl acetate and gradually increasing polarity if necessary).

-

Collect the fractions and analyze them by TLC.

-

Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield 1-(2-fluorobenzoyl)-2-methylindoline as a white to off-white solid.

Expected Results and Characterization

The protocol is expected to yield the title compound in good purity.

| Parameter | Expected Value/Observation |

| Theoretical Yield | 1.92 g |

| Physical Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | Predicted shifts (δ, ppm): ~8.2-7.0 (m, 8H, Ar-H), ~4.8-4.6 (m, 1H, NCH), ~3.2-2.8 (m, 2H, CH₂), ~1.3 (d, 3H, CH₃). Note: Rotamers may be present due to restricted amide bond rotation, leading to broadened or multiple peaks.[10] |

| ¹³C NMR (100 MHz, CDCl₃) | Predicted shifts (δ, ppm): ~165 (C=O), ~160 (d, J ≈ 250 Hz, C-F), ~140-115 (Ar-C), ~55 (NCH), ~30 (CH₂), ~18 (CH₃). |

| IR Spectroscopy (ATR) | Characteristic peaks (cm⁻¹): ~3050 (Ar C-H), ~2970 (Alkyl C-H), ~1670 (Amide C=O stretch) , ~1600, 1480 (Ar C=C), ~1220 (C-F). The absence of a broad N-H stretch around 3300-3400 cm⁻¹ confirms N-acylation.[11][12] |

| Mass Spectrometry (ESI+) | Expected m/z: 256.1132 ([M+H]⁺), for C₁₆H₁₅FNO⁺. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Wet reagents or solvent (acyl chloride hydrolysis).- Insufficient base.- Inactive 2-methylindoline. | - Ensure all glassware is dry and use anhydrous solvents.- Use 1.5 equivalents of a suitable base like TEA.- Check the purity of starting materials. |

| Incomplete Reaction | - Insufficient reaction time.- Low reaction temperature. | - Allow the reaction to run longer, monitoring by TLC.- Ensure the reaction is performed at room temperature after the initial cooling. |

| Product Contaminated with Starting Material | - Incomplete reaction.- Inefficient purification. | - Re-run the reaction or ensure dropwise addition of acyl chloride.- Optimize the eluent system for column chromatography for better separation. |

Conclusion

The described protocol provides a reliable and efficient method for synthesizing 1-(2-fluorobenzoyl)-2-methylindoline. By following the detailed steps for reaction setup, execution, workup, and purification, researchers can consistently obtain the target compound in high purity. The key to success lies in the careful handling of the moisture-sensitive 2-fluorobenzoyl chloride and adherence to anhydrous reaction conditions. This procedure serves as a foundational method for accessing functionalized indoline derivatives for further exploration in pharmaceutical and materials science research.

References

- Fisher Scientific. (2023). Safety Data Sheet: 2-Methylindoline. Revision Date: 29-Sep-2023. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC127040250&productDescription=2-METHYLINDOLINE%2C+98%2B%25+25GR&vendorId=VN00032119&countryCode=US&language=en]

- Fisher Scientific. (2025). Safety Data Sheet: 2-Fluorobenzoyl chloride. Revision Date: 19-Dec-2025. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC153090250&productDescription=2-FLUOROBENZOYL+CHLORIDE+25G&vendorId=VN00032119&countryCode=US&language=en]

- ChemicalBook. (2026). 2-Fluorobenzoyl chloride - Safety Data Sheet. Revision Date: 17-Jan-2026. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB2482497_EN.htm]

- Sigma-Aldrich. 2-Fluorobenzoyl chloride 99%. (Product Page). [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/120847]

- Tokyo Chemical Industry. 2-Fluorobenzoyl Chloride. (Product Page). [URL: https://www.tcichemicals.com/IN/en/p/F0189]

- Fisher Scientific. (2014). Safety Data Sheet: 2-Methylindole. Revision Date: 15-Sep-2014. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC127021000&productDescription=2-METHYLINDOLE%2C+98%2B%25+100GR&vendorId=VN00032119&countryCode=US&language=en]

- AK Scientific, Inc. Safety Data Sheet: 1-Amino-2-methylindoline HCl. [URL: https://www.aksci.com/sds/102789-79-7.sds]

- SATHEE. Chemistry Schotten Baumann Reaction. [URL: https://www.sathee.com/chemistry/schotten-baumann-reaction]

- PubChem. 2-Fluorobenzoyl chloride. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9808]

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Methylindole. Revision Date: 07-Sep-2025. [URL: https://www.thermofisher.

- Benchchem. 2-Methylindolin-1-amine Hydrochloride: A Technical Safety and Handling Guide. [URL: https://www.benchchem.com/pro-info/BCHM003183/2-methylindolin-1-amine-hydrochloride-a-technical-safety-and-handling-guide]

- Wikipedia. Schotten–Baumann reaction. [URL: https://en.wikipedia.org/wiki/Schotten%E2%80%93Baumann_reaction]

- Organic Chemistry Portal. Schotten-Baumann Reaction. [URL: https://www.organic-chemistry.org/namedreactions/schotten-baumann-reaction.shtm]

- L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [URL: https://www.lscollege.ac.in/userfiles/file/e-content/2020/UG-CHEM-II/schotten.pdf]

- J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [URL: https://www.jk-sci.com/schotten-baumann-reaction]

- Espargaró, A., et al. (2020). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7365280/]

- PubChem. 2-Methylindoline. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylindoline]

- University of Colorado Boulder. Table of Characteristic IR Absorptions. [URL: https://www.colorado.edu/lab/odas/IR%20Spectroscopy/irtutor.html]

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [URL: https://www.niu.edu/chembio/facilities/labs/pdf/ir-frequencies.pdf]

- Abad, J. M., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6531]

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. fishersci.it [fishersci.it]

- 5. fishersci.com [fishersci.com]

- 6. 2-フルオロベンゾイルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. eng.uc.edu [eng.uc.edu]

Optimal reagents for the benzoylation of 2-methylindoline

Application Note: Optimal Reagents for the Benzoylation of 2-Methylindoline

Executive Summary

The benzoylation of 2-methylindoline is a fundamental transformation in the synthesis of bioactive scaffolds, including antihypertensives (e.g., indapamide precursors) and kinetic resolution agents. While the reaction is a standard nucleophilic acyl substitution, the steric hindrance introduced by the C2-methyl group and the reduced nucleophilicity of the aniline-like nitrogen require precise reagent selection to maximize yield and minimize impurity profiles.

This guide outlines two optimal protocols:

-

Method A (Anhydrous/Catalytic): The "Gold Standard" for medicinal chemistry (mg to g scale), utilizing DMAP catalysis to overcome steric bias.

-

Method B (Schotten-Baumann): The "Process Standard" for scalability (kg scale), utilizing biphasic conditions to manage cost and byproduct removal.

Mechanistic Insight & Reagent Selection

The Challenge: Sterics and Electronics

2-Methylindoline presents a unique challenge compared to simple aliphatic amines. The nitrogen lone pair is partially delocalized into the benzene ring (aniline character), reducing nucleophilicity. Furthermore, the methyl group at the C2 position creates a "steric gate," retarding the approach of the electrophile.

-

Causality: Standard acylation without catalysis often leads to incomplete conversion or requires elevated temperatures, which increases the risk of oxidation to the corresponding indole (a common impurity).

-

Solution: The use of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst is critical in Method A. DMAP forms a highly reactive N-acylpyridinium intermediate, which is more electrophilic than benzoyl chloride and less sensitive to the steric bulk of the incoming amine.

Reaction Mechanism (Graphviz)

Caption: DMAP-catalyzed nucleophilic acyl substitution mechanism. The activated N-benzoylpyridinium species overcomes the steric hindrance at the C2 position.

Reagent Selection Matrix

The choice of reagent dictates the impurity profile and workup strategy.[1]

| Reagent Class | Specific Reagent | Role | Pros | Cons |

| Electrophile | Benzoyl Chloride (BzCl) | Acyl Source | Highest reactivity; inexpensive; complete conversion. | Corrosive; sensitive to moisture; generates HCl. |

| Electrophile | Benzoic Anhydride | Acyl Source | Milder; no HCl generation. | Slower reaction; generates benzoic acid (harder to remove than HCl). |

| Base | Triethylamine (TEA) | HCl Scavenger | Cheap; easy to remove (volatile). | Salts can precipitate and thicken reaction mixture. |

| Base | NaOH (aq) | HCl Scavenger | Ideal for biphasic (Schotten-Baumann); cheap. | Hydrolysis of BzCl competes with product formation. |

| Catalyst | DMAP | Acyl Transfer | Critical for 2-methylindoline ; boosts rate 1000x. | Difficult to remove if not washed with acid. |

| Solvent | Dichloromethane (DCM) | Medium | Excellent solubility for indoline; easy evaporation. | Environmental concerns (halogenated).[2] |

Experimental Protocols

Method A: The "Gold Standard" (Anhydrous/Catalytic)

Best for: Drug discovery, high purity requirements, small-to-medium scale (100 mg – 50 g).

Reagents:

-

2-Methylindoline (1.0 equiv)

-

Benzoyl Chloride (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

DMAP (0.1 equiv)

-

DCM (Anhydrous, 10 mL/g of substrate)

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with 2-methylindoline, TEA, DMAP, and DCM under an inert atmosphere (

or Ar). -

Cooling: Cool the solution to 0°C using an ice bath. Reasoning: Controls the exotherm of the acyl chloride addition to prevent side reactions.

-

Addition: Add Benzoyl Chloride dropwise over 15 minutes.

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

-

Quench: Add saturated

solution (equal volume to solvent). Stir vigorously for 15 minutes to hydrolyze excess BzCl. -

Workup:

-

Separate phases.

-

Wash organic phase with 1M HCl (2x). Critical Step: Removes TEA and DMAP.

-

Wash with Brine (1x).

-

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or flash chromatography (0-20% EtOAc in Hexane).

Method B: Schotten-Baumann Conditions

Best for: Large scale (>100 g), cost-sensitivity, green chemistry (water usage).

Reagents:

-

2-Methylindoline (1.0 equiv)

-

Benzoyl Chloride (1.5 equiv) Note: Excess required due to hydrolysis.

-

NaOH (10% aqueous solution, 2.5 equiv)

-

DCM or Toluene (5 mL/g of substrate)

Protocol:

-

Setup: In a flask, dissolve 2-methylindoline in DCM/Toluene. Add the 10% NaOH solution.

-

Addition: While stirring vigorously (biphasic mixture), add Benzoyl Chloride dropwise at RT.

-

Reaction: Stir for 4–6 hours. Note: Reaction is slower due to phase transfer limitations.

-

Workup:

-

Separate phases. The aqueous phase contains NaCl and excess NaOH.

-

Wash organic phase with water and brine.

-

Dry and concentrate.[2]

-

-

Purification: Recrystallization from Ethanol.

Workflow Decision Tree (Graphviz)

Caption: Decision tree for selecting the optimal benzoylation protocol based on scale and purity requirements.

Troubleshooting & Optimization

-

Issue: Low Yield / Unreacted Amine.

-

Cause: Steric hindrance at C2 is blocking the attack.

-

Fix: Increase DMAP to 0.2 equiv or reflux in Toluene (if using Method A).

-

-

Issue: Racemization.

-

Context: 2-methylindoline has a chiral center.

-

Insight: Standard benzoylation conditions (Method A or B) generally preserve enantiomeric excess (ee). However, avoid strong heating with strong bases.

-

-

Issue: Product is an Oil/Sticky Solid.

-

Fix: Triturate with cold pentane or diethyl ether to induce crystallization.

-

References

-

Organic Chemistry Portal. "Schotten-Baumann Reaction."[3] Organic Chemistry Portal. Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7498, Benzoyl chloride." PubChem. Available at: [Link]

- Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Pearson Education.

-

Clayden, J., Greeves, N., & Warren, S. "Organic Chemistry." Oxford University Press. (Source for nucleophilic acyl substitution mechanisms).[4]

Sources

Application Note: Solvent Selection for the Synthesis of 1-(2-fluorobenzoyl)-2-methylindoline

Executive Summary

The synthesis of 1-(2-fluorobenzoyl)-2-methylindoline represents a critical N-acylation transformation common in the development of antihypertensives, kinase inhibitors, and chiral auxiliaries. Historically, dichloromethane (DCM) has been the default solvent for such reactions due to its high solubilizing power. However, strict environmental regulations and "Green Chemistry" mandates require a shift away from halogenated solvents.

This application note details the rationale and protocol for selecting superior solvent systems. We demonstrate that 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) not only replace DCM but often enhance process efficiency by facilitating direct crystallization and simplified aqueous workups.

Introduction & Chemical Context

The Challenge: Sterics and Solubility

The target reaction involves the acylation of 2-methylindoline (a secondary, cyclic amine) with 2-fluorobenzoyl chloride .

-

Steric Hinderance: The methyl group at the C2 position of the indoline ring creates steric bulk near the nucleophilic nitrogen.

-

Electronic Effects: The ortho-fluorine on the benzoyl chloride exerts an inductive withdrawing effect, increasing electrophilicity, but also adds steric bulk.

-

Solubility Profile: The starting material (2-methylindoline) is a lipophilic liquid, while the hydrochloride salt byproduct (Et₃N·HCl) and the final amide product exhibit vastly different solubility profiles.

The "Green" Driver

Traditional protocols utilize DCM with Pyridine or Triethylamine (TEA). While effective, DCM poses significant Environmental, Health, and Safety (EHS) risks. The objective is to identify a solvent that:

-

Solubilizes the reactants completely at 0°C.

-

Precipitates the amine-hydrochloride salt for easy filtration (or allows easy water extraction).

-

Allows the product to be crystallized directly or isolated via simple phase separation.

Solvent Selection Logic (Mechanism & Causality)

The selection process is governed by the "Like Dissolves Like" principle, modified by kinetic and safety considerations.

| Solvent Class | Representative | Pros | Cons | Verdict |

| Chlorinated | Dichloromethane (DCM) | Excellent solubility for all species. | Toxic, strictly regulated, low boiling point (emissions). | Avoid (Legacy) |

| Ethers | Tetrahydrofuran (THF) | Good solubility; water-miscible (harder workup). | Peroxide former; water miscibility complicates phase separation. | Secondary |

| Green Ethers | 2-MeTHF | Higher BP than THF; immiscible with water (excellent workup); derived from biomass. | Higher cost than Toluene. | Recommended (Process) |

| Esters | Ethyl Acetate (EtOAc) | Cheap, non-toxic, easy removal. | Potential hydrolysis of acid chloride (if wet); salt solubility can be tricky. | Recommended (Bench) |

| Aromatics | Toluene | Good for azeotropic drying; cheap. | Poor solubility for polar intermediates; high BP (hard to strip). | Alternative |

Decision Matrix Visualization

The following diagram illustrates the logical flow for selecting the optimal solvent based on scale and downstream processing needs.

Figure 1: Decision tree for solvent selection emphasizing Green Chemistry and Process Scalability.

Experimental Protocols

Protocol A: The "Green" Bench Method (2-MeTHF)

Best for: High yield, easy workup, and minimizing toxic waste. Mechanism: Anhydrous acylation using an organic base scavenger.

Reagents:

-

2-Methylindoline (1.0 equiv)

-

2-Fluorobenzoyl chloride (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.2 equiv)

-

Solvent: 2-Methyltetrahydrofuran (anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 2-methylindoline (1.0 equiv) and TEA (1.2 equiv) to 2-MeTHF (10 mL/g of substrate). Cool to 0°C in an ice bath.

-

Why? Cooling controls the exotherm of the acylation; TEA scavenges the HCl generated, preventing protonation of the unreacted indoline.

-

-

Addition: Dropwise add 2-fluorobenzoyl chloride (1.1 equiv) dissolved in a minimal amount of 2-MeTHF over 15-30 minutes.

-

Critical Control: Maintain internal temperature < 5°C to prevent side reactions (dimerization or degradation).

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

-

Workup:

-

Isolation: Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Recrystallize from hot Ethanol or Heptane/EtOAc if the product is solid.

Protocol B: The Schotten-Baumann Method (Biphasic)

Best for: Scale-up, cost-reduction, and robust handling of acid chlorides. Mechanism: Interfacial reaction where the inorganic base stays in water and the product stays in the organic phase.

Reagents:

-

2-Methylindoline (1.0 equiv)

-

2-Fluorobenzoyl chloride (1.2 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) dissolved in Water.

-

Solvent: Ethyl Acetate (EtOAc) or Toluene.

Step-by-Step Procedure:

-

Biphasic Setup: In a flask, dissolve 2-methylindoline in EtOAc (10 vol). Add the K₂CO₃ solution (5 vol water).

-

Addition: Cool to 0-5°C. Add 2-fluorobenzoyl chloride neat (or in minimal EtOAc) dropwise.

-

Why? The reaction at the interface is faster than the hydrolysis of the acid chloride by the water, provided the temperature is kept low.

-

-

Reaction: Stir vigorously (high RPM is critical for biphasic transfer) for 1-2 hours at 0°C, then 1 hour at RT.

-

Workup: Stop stirring. The layers will separate immediately.

-

Discard the aqueous layer (contains KCl and excess base).

-

Wash organic layer with water and brine.

-

-

Isolation: Evaporate solvent.

Reaction Mechanism & Pathway[6]

The following diagram details the molecular transformation and the role of the base scavenger.

Figure 2: Reaction pathway demonstrating the nucleophilic acyl substitution and the critical role of base scavenging.

Results & Troubleshooting

Expected Yields

| Solvent System | Yield (%) | Purity (HPLC) | Notes |

| DCM (Control) | 92-95% | >98% | High waste disposal cost. |

| 2-MeTHF | 90-94% | >98% | Best balance of Green & Efficiency. |

| EtOAc (Biphasic) | 85-90% | >95% | Slight hydrolysis of acid chloride possible. |

| Toluene | 80-85% | >99% | Product may precipitate early; requires heating to dissolve for workup. |

Troubleshooting Guide

-

Low Yield: Check the quality of 2-fluorobenzoyl chloride. Acid chlorides hydrolyze to carboxylic acids (2-fluorobenzoic acid) if stored improperly. If the reagent is white solid instead of liquid/oil, it may be hydrolyzed. Solution: Distill the acid chloride or use excess (1.5 equiv).

-

Slow Reaction: Steric hindrance at the 2-position of indoline can slow the attack. Solution: Add a catalytic amount (5-10 mol%) of DMAP (4-Dimethylaminopyridine) to activate the acyl chloride.

-

Emulsions: Common in biphasic (EtOAc/Water) workups. Solution: Add solid NaCl to saturate the aqueous layer or filter through a Celite pad to break the emulsion.

References

-

Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization." Green Chemistry, 2008, 10, 31-36. Link

-

2-MeTHF Properties : Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 2012, 5, 1369-1379. Link

- Schotten-Baumann Reaction: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (General Reference for Amide Coupling Mechanisms).

-

GSK Solvent Sustainability Guide : Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13, 854-862. Link

-

Indoline Synthesis : "Synthesis of Indolines." Organic Chemistry Portal. (General reactivity patterns for indoline N-substitution). Link

Sources

- 1. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 5. CN108329248B - Preparation method of 2-methylindoline - Google Patents [patents.google.com]

Application Note: Microwave-Assisted Synthesis of Fluorobenzoyl Indoline Derivatives

Accelerated Protocols for Anti-Inflammatory Scaffold Discovery

Abstract